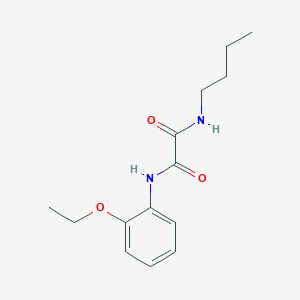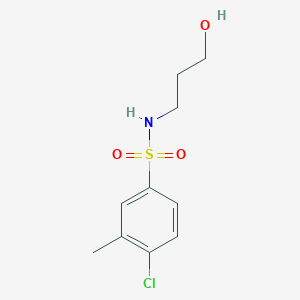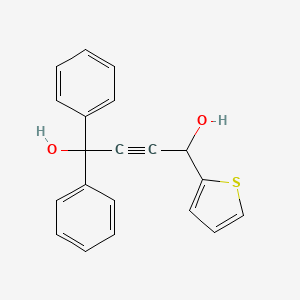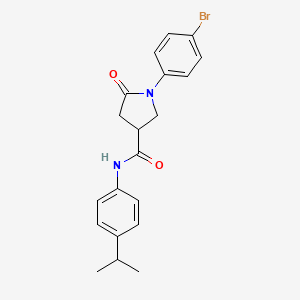![molecular formula C24H20N2O2 B5063831 1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol](/img/structure/B5063831.png)
1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol, commonly known as Sudan I, is an organic compound with a red dye color. Sudan I is widely used in the textile, food, and cosmetic industries as a coloring agent. However, due to its potential carcinogenic properties, its use has been restricted in many countries. Despite its limitations, Sudan I has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Sudan I in cancer cells is not fully understood. However, studies have suggested that Sudan I inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Sudan I has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. Sudan I has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan I has several advantages for lab experiments. It is a highly stable compound and has a long shelf life. It is also easily synthesized and readily available. However, its potential carcinogenic properties limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Sudan I. One potential area of research is the development of new anti-cancer drugs based on the structure of Sudan I. Another area of research is the investigation of the potential use of Sudan I as a diagnostic tool for cancer detection. Additionally, further studies are needed to fully understand the mechanism of action of Sudan I in cancer cells and to evaluate its potential toxicity in humans.
In conclusion, Sudan I is a highly studied organic compound with potential applications in scientific research. Despite its limitations, Sudan I has been found to have anti-cancer properties and several biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.
Synthesemethoden
Sudan I can be synthesized through various methods, including the diazotization of 2-amino-1-naphthol-4-sulfonic acid and coupling with 2-(2-phenylethoxy)aniline. Another method involves the coupling of 2-naphthol with 2-(2-phenylethoxy)aniline in the presence of a coupling agent such as diazotized sulfanilic acid.
Wissenschaftliche Forschungsanwendungen
Sudan I has been extensively studied for its potential applications in scientific research. One of the major scientific research applications of Sudan I is in the field of cancer research. Sudan I has been found to have potential anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis.
Eigenschaften
IUPAC Name |
1-[[2-(2-phenylethoxy)phenyl]diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-22-15-14-19-10-4-5-11-20(19)24(22)26-25-21-12-6-7-13-23(21)28-17-16-18-8-2-1-3-9-18/h1-15,27H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQEIXINPGWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)

![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)


![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)
![1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
![1-(benzyloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5063803.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5063812.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5063816.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5063822.png)
